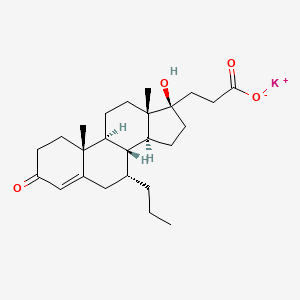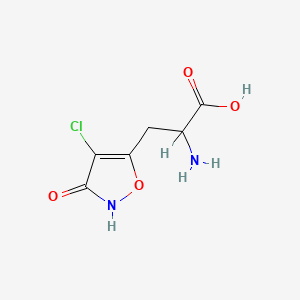
SCH 529074
描述
SCH 529074 是一种强效的口服活性肿瘤抑制蛋白 p53 激活剂。它特异性地以构象依赖的方式与 p53 的 DNA 结合域结合,恢复突变 p53 的功能并中断 HDM2 介导的野生型 p53 的泛素化。 该化合物已显示出在治疗非小细胞肺癌 (NSCLC) 中具有希望,它可以通过诱导癌细胞凋亡和细胞周期停滞来发挥作用 .
科学研究应用
作用机制
SCH 529074 通过特异性地与 p53 的 DNA 结合域结合发挥作用,恢复突变 p53 的功能并阻止 HDM2 介导的野生型 p53 的泛素化。这导致 p53 依赖性途径的激活,从而导致癌细胞凋亡和细胞周期停滞的诱导。 该化合物还上调 p21 和 PUMA 的表达,它们分别参与细胞周期调节和凋亡 .
生化分析
Biochemical Properties
SCH 529074 interacts with the p53 DBD, restoring the DNA binding activity of mutant p53 . It also inhibits Mdm2 (murine double minute 2) ubiquitination of wild-type p53 .
Cellular Effects
This compound has been shown to cause significant reduction in cell viability in both p53 mutant and wild-type cells . It induces a dose-dependent induction of apoptosis and G0/G1 cell cycle arrest . This is associated with the activation of caspases, p53-independent upregulation of p21 and PUMA, as well as increased LC3II, a biomarker of autophagy .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the p53 DBD . This binding restores the DNA binding activity of mutant p53 and interrupts the Mdm2-mediated ubiquitination of wild-type p53 .
Temporal Effects in Laboratory Settings
Over time, this compound treatment leads to a significant reduction in cell viability and colony formation activity in p53 mutant, p53 wild-type, and p53-deficient cells . It also results in a dose-dependent induction of apoptosis and G0/G1 cell cycle arrest .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, this compound has been shown to have significant effects on cell viability and apoptosis in vitro .
准备方法
公开文献中没有详细介绍 SCH 529074 的合成路线和反应条件。 . 工业生产方法可能涉及优化这些合成路线以确保最终产品的高产率和纯度。
化学反应分析
SCH 529074 经历了几种类型的化学反应,包括:
氧化和还原: 这些反应对于修饰喹唑啉核心上的官能团以增强其与 p53 的结合亲和力至关重要。
主要产品: 这些反应的主要产物是 this compound 本身,潜在的副产物是根据反应条件的不同而产生的各种取代的喹唑啉.
相似化合物的比较
SCH 529074 在恢复突变 p53 的功能和中断野生型 p53 的泛素化方面独树一帜。类似的化合物包括:
NSC 319726: 另一种 p53 激活剂,它将突变的 p53 折叠成野生型构象并减少细胞增殖。
PRIMA-1: 一种恢复突变 p53 的转录活性和诱导癌细胞凋亡的化合物。
APR-246: 一种通过共价结合到其核心域来重新激活突变 p53 的小分子.
这些化合物具有重新激活突变 p53 的共同目标,但 this compound 由于其对 DNA 结合域的特异性结合及其阻止 HDM2 介导的野生型 p53 泛素化的能力而脱颖而出 .
属性
IUPAC Name |
N-[2-[[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]methyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36Cl2N6/c1-37(2)17-5-16-34-31-27-6-3-4-7-28(27)35-29(36-31)22-38-18-20-39(21-19-38)30(23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h3-4,6-15,30H,5,16-22H2,1-2H3,(H,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAJLQDPTZBGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SCH529074 specifically binds to the DNA binding domain (DBD) of the p53 protein. [, , ] This interaction has two main downstream effects:
- Restoration of function to mutant p53: Many cancers harbor mutations in the p53 DBD, rendering it inactive. SCH529074 acts as a chaperone, stabilizing the mutant p53 and restoring its ability to bind DNA and activate downstream tumor suppressor pathways. [, ]
- Inhibition of p53 ubiquitination: SCH529074 binding to the p53 DBD also disrupts its interaction with HDM2, a protein responsible for p53 degradation. This inhibition leads to increased p53 levels within the cell. []
ANone: Research shows promising results in both in vitro and in vivo models:
- In vitro: SCH529074 demonstrated dose-dependent growth inhibition and induction of apoptosis in various cancer cell lines, including those with mutant p53. [] Studies observed cell cycle arrest at the G0/G1 phase, activation of caspases 3 and 7, and upregulation of pro-apoptotic proteins like p21 and PUMA. []
A: Although the provided excerpts don't specifically mention resistance mechanisms to SCH529074, researchers developed a p53 variant with a single amino acid change (N268R) that abolished SCH529074 binding. [] This finding highlights the potential for resistance development through mutations within the p53 DBD. Further investigations are crucial to understand if and how resistance to SCH529074 might emerge in a clinical setting.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1662274.png)
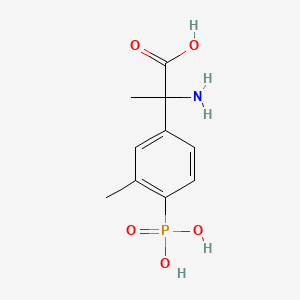
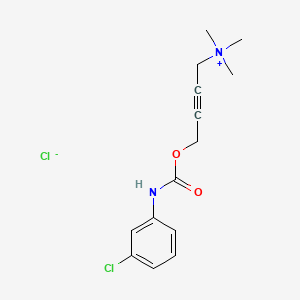
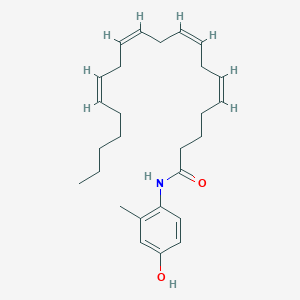
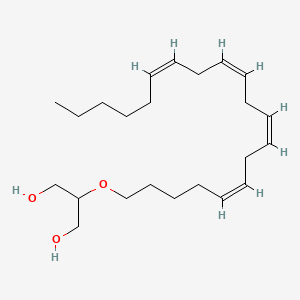
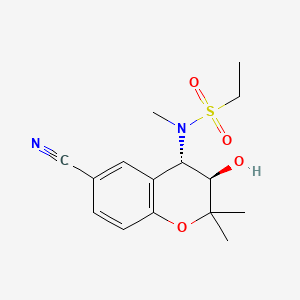
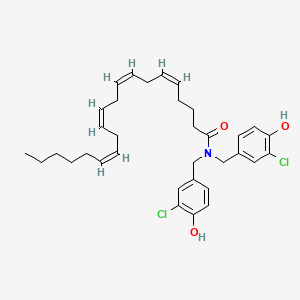
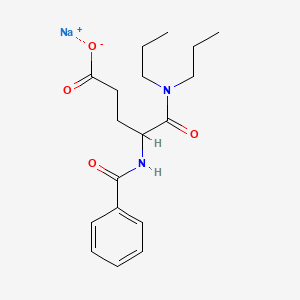
![1,3-Benzenediol,5-(1,1-dimethylheptyl)-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-](/img/structure/B1662285.png)
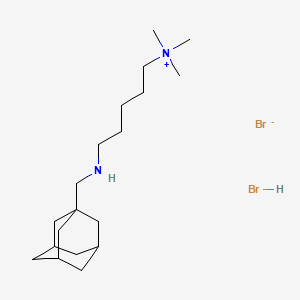
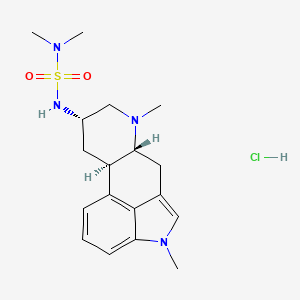
![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)
